molecular formula C13H17BrO3 B14769183 Methyl 5-bromo-3-(t-butyl)-2-methoxybenZoate

Methyl 5-bromo-3-(t-butyl)-2-methoxybenZoate

Cat. No.: B14769183
M. Wt: 301.18 g/mol
InChI Key: GXKLIURLLPMNLQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 3rd position, and a methoxy group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 3-(tert-butyl)-2-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products like 5-azido-3-(tert-butyl)-2-methoxybenzoate or 5-thio-3-(tert-butyl)-2-methoxybenzoate.

    Oxidation: Products like 5-bromo-3-(tert-butyl)-2-methoxybenzaldehyde.

    Reduction: Products like 5-bromo-3-(tert-butyl)-2-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Explored for its use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors. The presence of the bromine atom and the tert-butyl group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methoxybenzoate: Lacks the tert-butyl group, which can affect its reactivity and applications.

    Methyl 3-(tert-butyl)-2-methoxybenzoate: Lacks the bromine atom, which can influence its chemical behavior.

    Methyl 5-chloro-3-(tert-butyl)-2-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

Uniqueness

Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for certain applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

methyl 5-bromo-3-tert-butyl-2-methoxybenzoate

InChI

InChI=1S/C13H17BrO3/c1-13(2,3)10-7-8(14)6-9(11(10)16-4)12(15)17-5/h6-7H,1-5H3

InChI Key

GXKLIURLLPMNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(=O)OC)Br

Origin of Product

United States

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